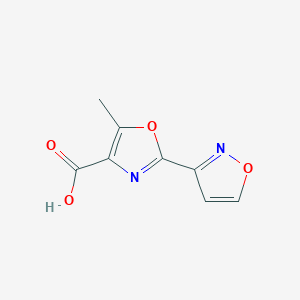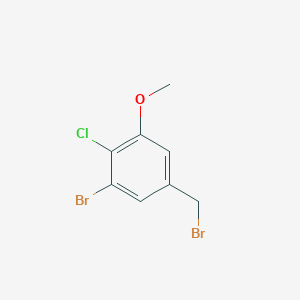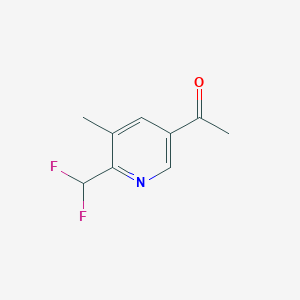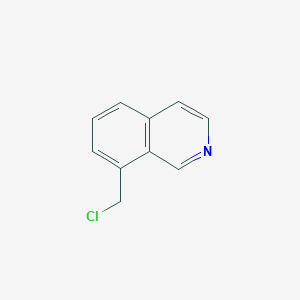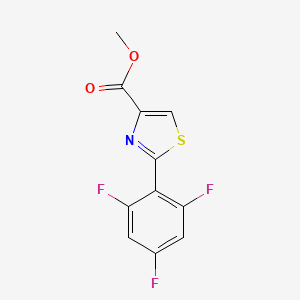
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
化学反应分析
Types of Reactions: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and trifluorophenyl derivatives.
科学研究应用
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical intermediates
作用机制
Comparison with Other Similar Compounds: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal activities.
Thiazole-5-carboxylates: Studied for their anti-inflammatory and anticancer properties.
Uniqueness: The presence of the trifluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .
相似化合物的比较
- 2,4-Disubstituted thiazoles
- Thiazole-5-carboxylates
- Thiazole-4-carboxylates
属性
分子式 |
C11H6F3NO2S |
|---|---|
分子量 |
273.23 g/mol |
IUPAC 名称 |
methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3 |
InChI 键 |
NHDJFBWYNNFZGH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


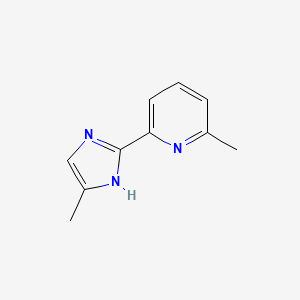
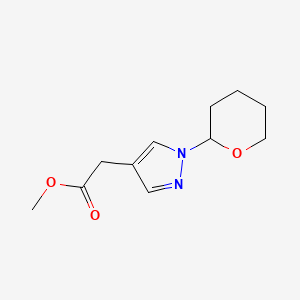

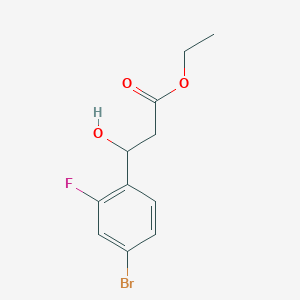
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
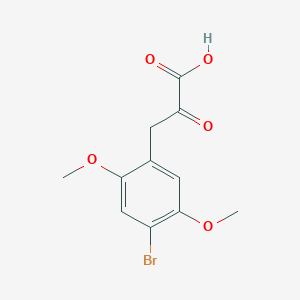
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
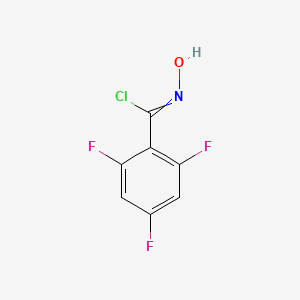
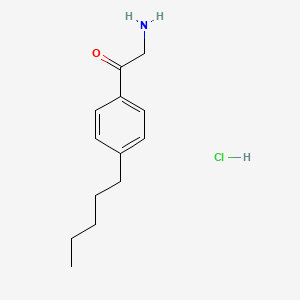
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
